molecular formula C19H21IN2O4 B11537956 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide

Katalognummer: B11537956
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: BEZJERGVWSOPQY-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, an ethoxy group, a hydroxy group, and an iodophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Preparation of 2,6-dimethylphenoxyacetic acid: This can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 2,6-dimethylphenoxyacetohydrazide: The 2,6-dimethylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde: The final step involves the condensation of 2,6-dimethylphenoxyacetohydrazide with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Wissenschaftliche Forschungsanwendungen

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,6-dimethylphenoxy)acetohydrazide: A simpler analog lacking the ethoxy, hydroxy, and iodophenyl groups.

    3-ethoxy-4-hydroxy-5-iodobenzaldehyde: A precursor in the synthesis of the target compound.

    2,6-dimethylphenoxyacetic acid: Another precursor used in the synthesis.

Uniqueness

What sets 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]acetohydrazide apart from similar compounds is its complex structure, which allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets. This makes it a versatile compound with significant potential in various fields of research and industry.

Eigenschaften

Molekularformel

C19H21IN2O4

Molekulargewicht

468.3 g/mol

IUPAC-Name

2-(2,6-dimethylphenoxy)-N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21IN2O4/c1-4-25-16-9-14(8-15(20)18(16)24)10-21-22-17(23)11-26-19-12(2)6-5-7-13(19)3/h5-10,24H,4,11H2,1-3H3,(H,22,23)/b21-10+

InChI-Schlüssel

BEZJERGVWSOPQY-UFFVCSGVSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=CC=C2C)C)I)O

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=CC=C2C)C)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.